molecular formula C9H6BrNO3 B14147371 5-bromo-4-methoxy-1H-indole-2,3-dione CAS No. 130420-76-7

5-bromo-4-methoxy-1H-indole-2,3-dione

Cat. No.: B14147371
CAS No.: 130420-76-7
M. Wt: 256.05 g/mol
InChI Key: FRXVPOQWZCDQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-1H-indole-2,3-dione is a synthetic indole derivative with significant biological activity. Indole derivatives are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-4-methoxy-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature and yields a high amount of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the growth of cancer cells, reducing inflammation, and preventing the proliferation of microbes.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methoxy substituents contribute to its unique properties compared to other indole derivatives.

Properties

CAS No.

130420-76-7

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

5-bromo-4-methoxy-1H-indole-2,3-dione

InChI

InChI=1S/C9H6BrNO3/c1-14-8-4(10)2-3-5-6(8)7(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)

InChI Key

FRXVPOQWZCDQBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C(=O)N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.